2-tert-Butylestrone

描述

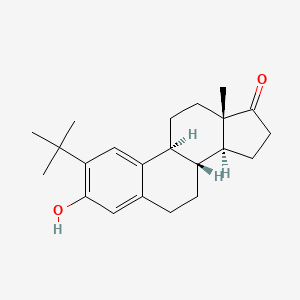

Structure

2D Structure

3D Structure

属性

分子式 |

C22H30O2 |

|---|---|

分子量 |

326.5 g/mol |

IUPAC 名称 |

(8R,9S,13S,14S)-2-tert-butyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C22H30O2/c1-21(2,3)18-12-16-13(11-19(18)23)5-6-15-14(16)9-10-22(4)17(15)7-8-20(22)24/h11-12,14-15,17,23H,5-10H2,1-4H3/t14-,15+,17-,22-/m0/s1 |

InChI 键 |

YZHXGRUFOZKVNS-RYUMIWLPSA-N |

手性 SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=C(C=C34)C(C)(C)C)O |

规范 SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)C(C)(C)C)O |

产品来源 |

United States |

Synthetic Methodologies for 2 Tert Butylestrone and Its Labeled Analogues

Established Synthetic Routes from Estrone (B1671321)

The primary precursor for the synthesis of 2-tert-butylestrone (B1142699) is the naturally occurring estrogen, estrone. The introduction of the bulky tert-butyl group is strategically employed to block the C-2 position of the steroid's aromatic A-ring, thereby directing subsequent electrophilic substitutions to other positions, such as C-4. acs.orgclemson.edunih.gov

Electrophilic Aromatic Substitution Strategies

The tert-butylation of estrone is a classic example of an electrophilic aromatic substitution (EAS) reaction. The phenolic A-ring of estrone is activated towards electrophilic attack, particularly at the C-2 and C-4 positions, which are ortho and para to the hydroxyl group, respectively. The reaction typically involves the generation of a tert-butyl cation or a related electrophilic species that then attacks the electron-rich aromatic ring.

Optimized Reaction Conditions Utilizing tert-Butyl Alcohol and Lewis Acids (e.g., BF3OEt2)

An efficient and high-yielding method for the synthesis of this compound involves the use of tert-butyl alcohol in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF3OEt2). acs.orgclemson.edunih.govresearchgate.net In a typical procedure, estrone is treated with tert-butyl alcohol and BF3OEt2 in a suitable solvent like dichloromethane. uwaterloo.ca This method has been reported to produce this compound in excellent yields, with one study citing a 96% yield. acs.orgclemson.edunih.gov Another set of conditions employs ferric chloride (FeCl3) and tert-butyl chloride, resulting in a 73% yield. uwaterloo.ca

| Reagents | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| tert-Butyl alcohol | BF3OEt2 | 96 | acs.orgclemson.edunih.gov |

| tert-Butyl chloride | FeCl3 | 73 | uwaterloo.ca |

Regioselectivity Control in 2-Substitution of Estrone

A key challenge in the functionalization of the estrone A-ring is controlling the regioselectivity of the substitution. The electronic properties of the phenolic hydroxyl group activate both the C-2 and C-4 positions for electrophilic attack. nih.gov However, the synthesis of this compound can be achieved with high regioselectivity. This selectivity is primarily attributed to steric hindrance. The C-4 position is sterically more encumbered due to its proximity to the C-6 methylene (B1212753) group of the adjacent B-ring. nih.gov This steric hindrance makes the C-2 position more accessible to the bulky tert-butyl electrophile, leading to the preferential formation of the 2-substituted product. nih.govrsc.org This inherent regioselectivity makes the tert-butylation of estrone a reliable method for producing the 2-substituted isomer.

Preparation of Isotopic Analogues for Mechanistic Studies

Isotopically labeled compounds are invaluable tools in chemical and biological research for elucidating reaction mechanisms and tracking metabolic pathways. arkat-usa.org The synthesis of deuterated analogues of this compound has been pursued for such purposes.

Deuterium (B1214612) Labeling of the tert-Butyl Moiety

The synthesis of 2-(tert-butyl-d9)estrone has been accomplished using a method analogous to the synthesis of the unlabeled compound. This involves reacting estrone with tert-butyl alcohol-d10 in the presence of a suitable catalyst. researchgate.net This approach allows for the specific incorporation of deuterium into the tert-butyl group, providing a labeled internal standard or a probe for studies where the fate of the tert-butyl group is of interest.

Regioselective Deuterium Exchange into the Estrone A-Ring (e.g., C-1 position)

Interestingly, the presence of a tert-butyl group, either covalently attached at the C-2 position or present as an external reagent (tert-butyl alcohol), has been shown to catalyze the regioselective exchange of hydrogen for deuterium at the otherwise unactivated C-1 position of the estrone A-ring. nih.govnih.gov This exchange is typically carried out using a deuterated acid, such as deuterated trifluoroacetic acid in D2O. nih.govnih.gov

The proposed mechanism for this C-1 deuteration involves the reversible ipso-attack of a deuteron (B1233211) at the C-2 position bearing the tert-butyl group. nih.govnih.gov This reversible addition and elimination of the tert-butyl group is thought to activate the adjacent C-1 position towards deuterium exchange. nih.govnih.gov Once the deuterium is incorporated at C-1, it is stable to back-exchange under acidic conditions in the absence of the tert-butyl catalyst. nih.gov This method provides a novel route to specifically label the C-1 position of estrone, which is valuable for mechanistic studies of estrogen-induced DNA damage. daneshyari.com

| Labeled Compound | Labeling Reagent | Position of Label | Reference |

|---|---|---|---|

| 2-(tert-butyl-d9)estrone | tert-Butyl alcohol-d10 | tert-Butyl group | researchgate.net |

| This compound-1-d | Deuterated trifluoroacetic acid/D2O | C-1 of estrone ring | nih.govnih.gov |

Mechanistic Investigations of 2 Tert Butylestrone in Organic Transformations

Role as a Positional Protecting Group in Estrone (B1671321) Functionalization

The phenolic A-ring of estrone possesses two electronically activated positions susceptible to electrophilic attack: C-2 and C-4. researchgate.net This equivalence presents a challenge when selective functionalization at one position is desired. The introduction of a tert-butyl group at the C-2 position provides a powerful solution to this problem.

Prevention of Electrophilic Attack at the C-2 Position

The tert-butyl group, owing to its significant steric bulk, effectively shields the C-2 position from electrophilic attack. researchgate.netacs.orgmdpi.com This steric hindrance is the primary reason for its use as a positional protecting group. acs.orgmolaid.com The synthesis of 2-tert-butylestrone (B1142699) itself is a regioselective process. Friedel-Crafts alkylation of estrone with tert-butyl alcohol and a Lewis acid catalyst like boron trifluoride etherate (BF3OEt2) or ferric chloride (FeCl3) yields the 2-substituted product with high selectivity. researchgate.netacs.orgnih.gov The C-4 position is sterically less accessible to the bulky tert-butyl electrophile due to the adjacent 6-methylene group on the B-ring. researchgate.net This high regioselectivity in the protection step is crucial for its subsequent utility.

Facilitation of C-4 Position Functionalization (e.g., Formylation)

With the C-2 position blocked by the tert-butyl group, electrophilic aromatic substitution reactions are directed exclusively to the C-4 position. researchgate.netacs.org A significant application of this strategy is the formylation of estrone at the C-4 position. researchgate.netacs.orgnih.govresearchgate.net The reaction of this compound with formaldehyde, triethylamine, and magnesium chloride results in the synthesis of 4-formyl-2-tert-butylestrone. researchgate.netacs.orgnih.gov This represents a key step in the synthesis of 4-formylestrone (B1142821), a valuable intermediate for the preparation of other C-4 modified estrogens. researchgate.netacs.orgnih.gov This method is considered the first use of a positional protecting group for the synthesis of a C-4 modified estrogen. researchgate.netacs.orgnih.gov

The following table summarizes the key reactions in the synthesis of 4-formylestrone using this compound as an intermediate.

| Step | Reactant | Reagents | Product | Yield | Reference |

| 1 | Estrone | tert-Butyl alcohol, BF3OEt2 | This compound | 96% | researchgate.netacs.orgnih.gov |

| 2 | This compound | Formaldehyde, triethylamine, MgCl2 | 4-Formyl-2-tert-butylestrone | - | researchgate.netacs.orgnih.gov |

| 3 | 4-Formyl-2-tert-butylestrone | AlCl3, dichloromethane/CH3NO2 | 4-Formylestrone | Good | researchgate.netacs.orgnih.gov |

Elucidation of tert-Butyl-Catalyzed Arene Deuterium (B1214612) Exchange Mechanisms

Beyond its role as a simple steric blocking group, the tert-butyl group has been instrumental in uncovering novel mechanisms for isotopic labeling of aromatic rings. Specifically, its presence, either covalently attached or as an external reagent, has been shown to catalyze the exchange of hydrogen for deuterium at otherwise unactivated positions of the estrone molecule.

Proposed Mechanism Involving Ipso Attack and Reversible Addition/Elimination

Studies have shown that the presence of a tert-butyl group can facilitate deuterium exchange at the unactivated C-1 position of estrone. nih.govscience.gov The proposed mechanism involves an ipso attack, where a deuteron (B1233211) (D+) attacks the C-2 position already occupied by the tert-butyl group. nih.govscience.govnih.govunomaha.edu This leads to the formation of a σ-complex. nih.gov The subsequent reversible addition and elimination of the tert-butyl group activates the H-1 proton for exchange. nih.govscience.govnih.gov The process can be summarized as:

Ipso attack of a deuteron at the C-2 position.

Elimination of the tert-butyl cation.

Deuterium exchange at the now activated C-1 position.

Re-alkylation by a deuterated tert-butyl cation and subsequent elimination to yield the C-1 deuterated product. nih.gov

This reversible process of tert-butyl incorporation and elimination is key to activating the H-1 proton for exchange. nih.govnih.gov

Spectroscopic (e.g., NMR) Analysis of Exchange Kinetics and Selectivity

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in studying the kinetics and selectivity of this tert-butyl-catalyzed deuterium exchange. nih.govscience.govnih.govunomaha.edu By monitoring the reaction mixture directly, researchers have been able to observe the course of the exchange. nih.gov These NMR studies, conducted in a solvent system like 50:50 trifluoroacetic acid and deuterium oxide (D2O), have provided direct evidence for the proposed mechanism. nih.govscience.gov

The key observations from NMR analysis include:

A rapid exchange of the tert-butyl group itself. nih.gov

A concurrent but slower reduction of the H-1 proton signal, indicating its exchange for deuterium. nih.govscience.gov

These kinetic observations support a mechanism where the fast reversible ipso substitution of the tert-butyl group facilitates the slower deuterium exchange at the C-1 position. nih.gov Density functional theory (DFT) calculations have further corroborated these findings, showing that the σ-complex resulting from ipso attack of deuterium at the C-2 position is energetically more favorable than the direct attack at C-1. nih.govnih.govunomaha.edu

Activation of Unactivated Arene Localities for Deuterium Exchange

The regioselectivity of electrophilic substitution reactions on aromatic rings, such as hydrogen-deuterium exchange, is heavily influenced by the electronic properties of existing substituents. In the case of estrone, the presence of a tert-butyl group at the C2 position has been shown to direct deuterium exchange to the otherwise unactivated C1 position. nih.gov This phenomenon has been investigated through mechanistic studies to understand how the bulky, non-polar tert-butyl group facilitates this specific isotopic labeling.

Research utilizing nuclear magnetic resonance (NMR) analysis has provided significant insights into the t-butyl-catalyzed exchange mechanism. nih.gov Studies were conducted using either this compound or estrone with an external t-butyl source (tert-butyl alcohol) in a 50:50 mixture of trifluoroacetic acid and deuterium oxide (D₂O). nih.gov These experiments revealed that the presence of the tert-butyl group, whether covalently bonded or as an additive, is crucial for activating the C1 position for deuteration. nih.gov

The proposed mechanism involves a dynamic process initiated by the ipso attack of a deuteron (D⁺) at the carbon atom bearing the tert-butyl group. nih.gov This is followed by a sequence of steps:

Ipso Attack and σ-Complex Formation: A deuteron attacks the C2 position, leading to the formation of a σ-complex. Density functional theory (DFT) calculations support this initial step, indicating that the σ-complex resulting from deuteron attack at the t-butyl-substituted carbon (C2) is energetically more favorable than the complex formed from direct attack at C1. nih.gov

Reversible Addition/Elimination: The tert-butyl group undergoes a fast and reversible addition and elimination process. This dynamic behavior is concurrent with the slower, gradual exchange of the proton at the C1 position. nih.gov

Activation and Exchange: The reversible elimination of the tert-butyl cation from the C2 position activates the adjacent C1 proton, facilitating its exchange with a deuteron from the solvent. nih.gov

T-butyl Elimination: The process concludes with the eventual elimination of the tert-butyl group, yielding the C1-deuterated product. nih.gov

This t-butyl-catalyzed mechanism highlights a novel strategy for achieving regioselective isotopic labeling on unactivated positions of phenolic molecules like estrone. nih.gov

Research Findings: Deuterium Exchange in Estrone Derivatives

The following table summarizes the key experimental observations and computational results from mechanistic studies on t-butyl-catalyzed deuterium exchange.

| Compound/System | Solvent System | Key Observation | Mechanistic Insight |

| This compound | 50:50 Trifluoroacetic acid/D₂O | Gradual reduction of H1 proton signal concurrent with fast exchange of the t-butyl group. nih.gov | Suggests a mechanism involving reversible t-butyl group addition/elimination that activates the C1 position for deuterium exchange. nih.gov |

| Estrone + tert-Butyl alcohol | 50:50 Trifluoroacetic acid/D₂O | Similar reduction of H1 proton signal as observed with this compound. nih.gov | Confirms the catalytic role of the t-butyl group, even when not covalently bonded to the estrone molecule. nih.gov |

| Computational Model | Density Functional Theory (DFT) | The σ-complex from ipso attack of deuterium at the t-butyl carbon (C2) is 6.6 kcal/mol lower in energy than the σ-complex from deuterium attack at C1. nih.gov | Provides theoretical support for the proposed mechanism where ipso attack is the initial, favored step. nih.gov |

Computational Chemistry and Theoretical Modeling of 2 Tert Butylestrone Systems

Quantum Chemical Calculations on Reaction Pathways

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions involving 2-tert-butylestrone (B1142699). These methods allow for a detailed examination of transition states and intermediates that are often difficult to observe experimentally.

Density Functional Theory (DFT) has been employed to investigate the regioselective deuterium (B1214612) exchange observed in this compound. Studies have shown that the presence of the tert-butyl group at the C2 position directs deuterium exchange to the otherwise unactivated C1 position of the estrone (B1671321) A-ring. researchgate.netacs.orgresearchgate.net This unexpected reactivity is explained by a mechanism involving the reversible addition and elimination of the tert-butyl group. acs.orgresearchgate.net

DFT calculations suggest that the process is initiated by an ipso attack of a deuteron (B1233211) (D+) at the carbon atom bearing the tert-butyl group. researchgate.netacs.org This leads to the formation of a σ-complex intermediate. The subsequent elimination of the tert-butyl cation and a proton (or deuteron) facilitates the exchange at the C1 and C4 positions. The fast exchange of the tert-butyl group itself, concurrent with the slower deuterium exchange at the C1 position, supports a mechanism where the t-butyl group acts as a catalyst for activating the H1 proton. researchgate.netacs.orgresearchgate.net The reversible nature of the t-butyl group's addition/elimination is a key factor in this catalytic cycle. acs.orgresearchgate.net

The energetic profile of the deuterium exchange reaction has been analyzed using DFT. These calculations provide quantitative support for the proposed mechanism. A significant finding is the relative stability of the intermediates formed during the reaction. acs.orgresearchgate.net

The σ-complex resulting from the ipso attack of a deuteron at the C2 position (the carbon attached to the tert-butyl group) is energetically favored over the σ-complex formed by the direct attack of a deuteron at the C1 position. researchgate.netacs.orgresearchgate.net The calculated energy difference reveals that the former is 6.6 kcal/mol lower in energy than the latter. acs.orgresearchgate.net This substantial energy difference explains why the reaction proceeds through the t-butyl-catalyzed pathway rather than direct deuteration at C1.

Table 1: Calculated Relative Energies of σ-Complex Intermediates in Deuterium Exchange

| Species | Relative Free Energy (kcal/mol) |

| σ-Complex from Deuterium Attack at C1 | 6.6 |

| σ-Complex from ipso Attack at C2 (t-butyl) | 0.0 |

Data sourced from DFT calculations, indicating the higher stability of the ipso-attack intermediate. acs.orgresearchgate.net

Density Functional Theory (DFT) Studies of Deuterium Exchange Transition States and Intermediates

Molecular Dynamics Simulations of Steric and Electronic Influences

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules, providing insights into how steric and electronic factors influence their conformation and reactivity over time. researchgate.netnih.gov While specific MD studies focusing solely on this compound are not extensively documented, the principles can be applied to understand its behavior, particularly in biological contexts. tandfonline.comnih.gov

The regioselective reactivity of this compound is a direct consequence of the interplay between steric and electronic effects, which can be modeled theoretically. The DFT calculations discussed previously provide the electronic basis for the regioselective deuterium exchange by highlighting the stability of the ipso-attack intermediate. acs.orgresearchgate.net

From a theoretical standpoint, the tert-butyl group, being electron-donating, activates the aromatic ring towards electrophilic substitution. However, its large size sterically hinders direct attack at the adjacent C1 and C3 positions. The theoretical model of reversible ipso-substitution provides a pathway that circumvents this steric hindrance, allowing for functionalization at the otherwise less accessible C1 position. acs.orgresearchgate.net This demonstrates how computational modeling can rationalize seemingly anomalous reactivity patterns by uncovering unique, low-energy reaction pathways. nih.govresearchgate.net

Conformational Analysis of the 2-tert-Butyl Substituent

Predictive Modeling of Reactivity and Stability for Steroid Derivatives

Predictive modeling, utilizing computational techniques like quantitative structure-activity relationship (QSAR) and machine learning, is a powerful tool in modern chemistry for forecasting the properties of new molecules. nih.govnih.gov These models are built on datasets of known compounds to establish correlations between molecular descriptors and chemical properties like reactivity and stability.

For steroid derivatives, predictive models can be developed to estimate their biological activity or chemical stability. nih.govmdpi.com In the case of this compound, key molecular descriptors would include parameters that quantify the steric bulk of the tert-butyl group (e.g., van der Waals volume, steric parameters) and electronic descriptors (e.g., atomic charges, HOMO/LUMO energies). mdpi.comresearchgate.net By incorporating such descriptors, a model could predict how variations in substitution on the steroid skeleton would affect its reactivity in specific reactions or its binding affinity to a particular protein. nih.govmdpi.com For instance, models have been used to predict the regioselectivity of electrophilic aromatic substitutions and the site-selectivity of oxidations in complex molecules, including steroids. researchgate.netnih.gov Such predictive tools are invaluable for designing new steroid derivatives with desired properties and for assessing the potential transformation products of existing compounds. nih.gov

2 Tert Butylestrone As a Precursor for Advanced Steroid Analogues in Chemical Synthesis

Synthesis of Novel C-4 Modified Estrogens

The development of synthetic routes to C-4 substituted estrogens is of significant interest for creating compounds with unique biological activities. The use of 2-tert-butylestrone (B1142699) has been instrumental in overcoming challenges associated with the direct and selective modification of the C-4 position, which is typically less reactive than the C-2 position in electrophilic aromatic substitutions.

Generation of 4-Formylestrone (B1142821) and Subsequent Derivatives (e.g., 4-methylestrone, 4-hydroxymethylestrone, 4-carboxyestrone)

A highly effective multi-step synthesis starting from estrone (B1671321) leverages this compound to produce 4-formylestrone, a versatile intermediate. researchgate.netnih.gov The first step involves the preparation of this compound by reacting estrone with tert-butyl alcohol in the presence of a Lewis acid like boron trifluoride etherate (BF₃OEt₂). researchgate.netacs.org This reaction proceeds in high yield, selectively installing the bulky tert-butyl group at the C-2 position, thereby sterically hindering it from further reaction. researchgate.netacs.org

With the C-2 position blocked, an electrophilic aromatic substitution reaction is conducted on this compound using reagents such as formaldehyde, triethylamine, and magnesium chloride to introduce a formyl group at the C-4 position. researchgate.netnih.govclemson.edu The final step to obtain 4-formylestrone is the deprotection, where the tert-butyl group is readily removed using aluminum chloride (AlCl₃) in a suitable solvent system. researchgate.netnih.govacs.org

This method represents the first documented use of a positional protecting group for synthesizing a C-4-modified estrogen. researchgate.netnih.govacs.org The resulting 4-formylestrone serves as a common precursor for a variety of other C-4 modified estrogens, which can be synthesized in very high yields. researchgate.netnih.gov For instance, 4-formylestrone can be converted to:

4-methylestrone

4-hydroxymethylestrone

4-carboxyestrone , a novel estrogen derivative. researchgate.netnih.govclemson.edu

Improvements in Yield and Efficiency for C-4 Functionalization

The synthetic strategy employing this compound as a protected intermediate offers significant advantages over previously reported methods for preparing C-4 substituted estrogens. researchgate.netnih.gov The key to the success of this synthesis is the highly efficient and regioselective introduction of the tert-butyl group. acs.org

| Step | Starting Material | Key Reagents | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| 1. Protection | Estrone | tert-butyl alcohol, BF₃OEt₂ | This compound | 96% | acs.org |

| 2. Formylation | This compound | Formaldehyde, Triethylamine, MgCl₂ | 4-Formyl-2-tert-butylestrone | Good | researchgate.net |

| 3. Deprotection | 4-Formyl-2-tert-butylestrone | AlCl₃ | 4-Formylestrone | Good | researchgate.net |

| 4. Derivatization | 4-Formylestrone | Various | 4-methylestrone, 4-hydroxymethylestrone, 4-carboxyestrone | Very High | nih.gov |

Design and Synthetic Strategies for Steroid Sulfatase (STS) Inhibitors

Steroid sulfatase (STS) is an enzyme that plays a critical role in the biosynthesis of active steroid hormones by hydrolyzing steroid sulfates. nih.gov Its inhibition is a therapeutic strategy for managing hormone-dependent cancers. benthamscience.commdpi.com The synthetic platform based on this compound has been pivotal in developing novel STS inhibitors.

Utilization of this compound Scaffold in Potential Irreversible STS Inhibitor Design

The ability to selectively introduce functional groups at the C-4 position of the estrone scaffold is crucial for designing potent STS inhibitors. Research has shown that 4-formylestrone, which is efficiently synthesized using the this compound intermediate, acts as a time- and concentration-dependent inhibitor of STS. researchgate.netuwaterloo.ca This mode of inhibition is often characteristic of irreversible inhibitors, which can form a covalent bond with the enzyme. uwaterloo.ca

The this compound scaffold is therefore a key component in the synthetic strategy for a new class of potential irreversible STS inhibitors. uwaterloo.ca By enabling the creation of 4-substituted derivatives, it allows for the exploration of molecules that can interact with and inactivate the STS enzyme. researchgate.netuwaterloo.ca

Development of Modified Estrone Analogues for Enzyme Inhibition Research

The synthetic route via this compound facilitates the generation of a library of C-4 modified estrone analogues, which is essential for structure-activity relationship (SAR) studies. By systematically altering the substituent at the C-4 position (e.g., formyl, methyl, hydroxymethyl, carboxy), researchers can probe how different functionalities influence binding affinity and inhibitory potency against STS. researchgate.netclemson.edu

For example, studies have been conducted on a series of 4-formylated estrogens to assess their properties as irreversible STS inhibitors. researchgate.net It was found that further substitution at the 2-position of 4-formylestrone led to a significant decrease in binding affinity and a loss of time-dependent inhibition, highlighting the importance of the specific substitution pattern for activity. researchgate.netclemson.edu This demonstrates how the synthetic flexibility offered by the this compound intermediate is critical for developing potent and selective enzyme inhibitors. clemson.edu

Construction of Estrone-Based Probes for Biological Research

The development of chemical probes, such as fluorescently labeled molecules, is essential for studying biological processes and the mechanism of action of enzymes like STS. The synthetic methodologies established using this compound provide a foundation for constructing such specialized research tools.

While direct synthesis of probes from this compound is not extensively detailed, the platform's ability to generate diverse C-4 functionalized estrone analogues is a key enabler. The strategic introduction of functional groups at the C-4 position could be adapted to attach reporter tags, such as fluorophores. For instance, research into fluorescent STS inhibitors has involved designing steroidal scaffolds with dansyl groups, demonstrating the viability of creating such probes. nih.gov The synthetic pathway through 4-formylestrone, derived from this compound, provides a versatile handle (the aldehyde) that could be chemically modified to link to fluorescent moieties, thereby enabling the creation of estrone-based probes to investigate STS activity and localization in biological systems.

Exploration of 2 Tert Butylestrone S Biological Relevance in Non Human Research Models

Metabolic Fate and Biotransformation Studies in in vitro and Non-Human Systems

The metabolism of steroid hormones is a complex process involving a series of enzymatic reactions that modify their structure and activity. The presence of the tert-butyl group at the 2-position of estrone (B1671321) significantly alters its biotransformation compared to the parent molecule, estrone.

Investigation of Metabolic Pathways and Enzyme-Mediated Transformations (e.g., as an estrone and catechol estrogen metabolite)

Estrone is primarily metabolized through two major oxidative pathways: 2-hydroxylation and 4-hydroxylation, leading to the formation of catechol estrogens. pharmgkb.org These reactions are predominantly catalyzed by cytochrome P450 (CYP) enzymes in the liver and other tissues. pharmgkb.orgwikipedia.org The resulting 2- and 4-hydroxy derivatives can be further metabolized by catechol-O-methyltransferase (COMT) to form methoxyestrogens. pharmgkb.orgwikipedia.org

The tert-butyl group in 2-tert-butylestrone (B1142699) acts as a positional protecting group, effectively blocking the 2-hydroxylation pathway that is a major metabolic route for estrone. researchgate.net This characteristic has been exploited in synthetic chemistry to direct reactions to other positions on the steroid's A-ring, such as the 4-position. researchgate.net For instance, the synthesis of 4-formyl estrone, a precursor for various C-4 modified estrogens, was achieved by using this compound as the starting material. researchgate.net The tert-butyl group prevents reaction at the 2-position, allowing for selective formylation at the 4-position. researchgate.net The subsequent removal of the tert-butyl group yields the desired 4-substituted estrogen. researchgate.net

While direct metabolism of this compound itself is not extensively detailed in the context of forming catechol estrogen metabolites, its use as a chemical tool has been instrumental in studying the metabolism of other estrogens. By preventing metabolism at the 2-position, researchers can investigate the significance and downstream effects of metabolism at other sites, such as the 4- and 16-positions. researchgate.netresearchgate.net

Furthermore, the study of this compound has provided insights into the mechanisms of deuterium (B1214612) exchange at unactivated positions on the aromatic ring of estrogens. researchgate.netnih.gov This research is crucial for developing methods to create isotopically labeled estrogens and their metabolites, which are invaluable tools for metabolic and mechanistic studies. researchgate.netnih.govdaneshyari.com The reversible addition and elimination of the tert-butyl group can facilitate deuterium exchange at the otherwise unactivated C1 position of estrone. researchgate.netnih.gov

Role of Specific Enzyme Systems (e.g., Cytochrome P450s, Steroid Sulfatases) in its Metabolism or as Targets for its Analogues

Cytochrome P450s (CYPs): CYP enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide variety of endogenous and exogenous compounds, including steroids. wikipedia.orgmdpi.comfrontiersin.org The metabolism of estrogens to catechol estrogens is primarily mediated by CYP1A1 and CYP1B1. researchgate.net The tert-butyl group at the 2-position of this compound sterically hinders the active site of the CYP enzymes responsible for 2-hydroxylation, thereby inhibiting this metabolic pathway. researchgate.net This property makes this compound a useful probe for studying the relative contributions of different CYP-mediated metabolic pathways. For example, in the presence of this compound, the metabolism of other estrogens would be shunted towards 4-hydroxylation and other metabolic routes, allowing for a more detailed investigation of these pathways. researchgate.net

Steroid Sulfatases (STS): Steroid sulfatase (STS) is a key enzyme in steroid metabolism that hydrolyzes steroid sulfates, such as estrone sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their biologically active unconjugated forms. nih.govcas.cznih.govwikipedia.org STS is considered a significant therapeutic target, particularly in hormone-dependent cancers like breast and prostate cancer, where it contributes to the local production of estrogens that can stimulate tumor growth. nih.govcas.cznih.gov

Analogues and derivatives of this compound have been synthesized and evaluated as inhibitors of STS. The introduction of a bulky tert-butyl group at the 2-position can influence the binding and inhibitory activity of these compounds. For example, the synthesis of 4-formyl estrone, an irreversible STS inhibitor, utilizes this compound to protect the 2-position. uwaterloo.ca Furthermore, A-ring substituted analogues of estrone-3-O-sulphamate (EMATE), a potent STS inhibitor, have been developed to reduce estrogenicity while maintaining inhibitory potency. nih.gov While not directly this compound, this research on modifying the A-ring highlights the importance of substitutions at this position for interacting with STS. The design of both reversible and irreversible inhibitors of STS often involves modifications to the steroidal A-ring. uwaterloo.caresearchgate.net

Mechanistic Studies of Biological Activity in in vitro Systems

The unique structure of this compound also lends itself to in vitro studies aimed at understanding the mechanisms of steroid hormone action, including receptor interactions and enzyme modulation.

Theoretical Considerations for Interaction with Steroid Receptor Systems

Steroid hormones exert their biological effects primarily by binding to and activating specific intracellular receptors, which are ligand-activated transcription factors. libretexts.orgwikipedia.org These receptors, such as the estrogen receptor (ER), have a specific ligand-binding domain (LBD) that accommodates the steroid hormone. The binding of the hormone induces a conformational change in the receptor, leading to its dimerization, translocation to the nucleus, and binding to specific DNA sequences known as hormone response elements (HREs) to regulate gene expression. libretexts.orgwikipedia.org

The bulky tert-butyl group at the 2-position of this compound would be expected to significantly alter its interaction with the ER LBD compared to estrone. Theoretical modeling and in vitro binding assays are necessary to fully elucidate the nature of this interaction. The steric hindrance imposed by the tert-butyl group could potentially reduce the binding affinity of the compound for the ER. The orientation of the tert-butyl group within the binding pocket would be a critical determinant of whether the compound acts as an agonist, an antagonist, or has no significant binding.

While direct studies on the interaction of this compound with steroid receptors are not extensively reported, the principles of receptor-ligand interaction suggest that such a modification would have a profound impact. The study of how various substitutions on the steroid A-ring affect receptor binding and activation is a cornerstone of steroid hormone research. nih.gov

Modulatory Effects on Enzyme Activity by its Derivatives

Derivatives of this compound have been synthesized to act as modulators of enzyme activity, particularly as inhibitors of enzymes involved in steroid metabolism. uwaterloo.canih.gov As discussed previously, the use of this compound as a synthetic intermediate has led to the development of potent STS inhibitors. uwaterloo.ca The strategy often involves designing molecules that mimic the natural substrate but contain a functional group that either binds irreversibly to the enzyme's active site or acts as a potent competitive inhibitor. wikipedia.orgwikipedia.org

For example, the synthesis of A-ring modified analogues of estrone-3-O-sulphamate (EMATE) aimed to create potent STS inhibitors with reduced estrogenic activity. nih.gov This research demonstrates that modifications at the 2- and 4-positions of the estrone A-ring can significantly impact the inhibitory potency against STS. nih.gov These derivatives serve as valuable tools to probe the structure and function of the STS active site and to develop potential therapeutic agents. The design of such enzyme inhibitors often relies on creating analogues that resemble the transition state of the enzymatic reaction, as these tend to bind with high affinity. wikipedia.org

Applications in Chemical Biology to Study Steroidogenesis and Signaling Pathways

Chemical biology utilizes chemical tools to study and manipulate biological systems. This compound and its derivatives serve as excellent examples of such tools for investigating steroidogenesis and steroid signaling pathways.

Furthermore, the development of isotopically labeled steroids, facilitated by the chemistry of this compound, is crucial for quantitative studies of steroid metabolism and distribution. researchgate.netnih.gov Mass spectrometry-based techniques using these labeled standards allow for precise measurement of steroid levels in various biological samples, providing critical data for understanding the dynamics of steroidogenesis and signaling in both normal and disease states.

The use of this compound derivatives as specific enzyme inhibitors also represents a key application in chemical biology. uwaterloo.canih.gov These inhibitors can be used to acutely block the activity of a particular enzyme in a cellular or in vivo model, allowing for the study of the immediate consequences of that enzyme's function. This approach has been instrumental in validating STS as a therapeutic target in hormone-dependent diseases. nih.gov

Finally, the study of how the structural modifications in this compound and its analogues affect their interaction with steroid receptors and other signaling proteins contributes to our fundamental understanding of steroid signaling pathways. libretexts.orgnih.gov By comparing the biological activities of these modified steroids with their natural counterparts, researchers can map the structure-activity relationships that govern steroid hormone action.

Table of Research Findings for this compound and its Derivatives

| Compound/Derivative | Research Application | Key Finding | Reference(s) |

|---|---|---|---|

| This compound | Synthetic Intermediate | Acts as a positional protecting group at the 2-position, enabling selective modification at the 4-position of the estrone A-ring. | researchgate.net |

| This compound | Mechanistic Studies | Facilitates deuterium exchange at the unactivated C1 position of estrone, aiding in the synthesis of isotopically labeled estrogens. | researchgate.netnih.gov |

| 4-Formyl Estrone (synthesized from this compound) | Enzyme Inhibition | Acts as a time-dependent, irreversible inhibitor of steroid sulfatase (STS). | uwaterloo.ca |

| A-Ring Modified EMATE Analogues | Enzyme Inhibition | Modifications at the 2- and 4-positions can produce potent STS inhibitors with reduced estrogenicity. | nih.gov |

Future Directions and Emerging Research Avenues for 2 Tert Butylestrone

Development of Advanced Synthetic Methodologies for Diverse Functionalization

The strategic placement of the tert-butyl group on the estrone (B1671321) core has proven to be a pivotal advancement in the synthesis of specifically substituted estrogens. researchgate.net This group effectively shields the 2-position of the steroid's A-ring, directing electrophilic substitution reactions to the 4-position. researchgate.net This regioselectivity is crucial for the synthesis of C-4 modified estrogens, a class of compounds with significant biological interest. researchgate.net

Future research is focused on expanding the repertoire of reactions that can be performed on the 2-tert-butylestrone (B1142699) scaffold. The goal is to introduce a wider array of functional groups at the C-4 position, moving beyond the formyl, methyl, and hydroxymethyl groups that have already been successfully introduced. researchgate.net Researchers are investigating novel catalytic systems and reaction conditions to achieve more complex modifications, such as halogenation, acylation, and alkylation, with high efficiency and selectivity. uwaterloo.ca The development of these methods will provide access to a diverse library of 4-substituted estrone analogs, enabling a more thorough exploration of their structure-activity relationships.

A key aspect of this research is the efficient removal of the tert-butyl protecting group after the desired functionalization at C-4 is complete. researchgate.net While current methods using aluminum chloride are effective, the development of milder and more versatile deprotection strategies remains an active area of investigation. researchgate.net

Refined Computational Approaches for Mechanistic Predictions and Analog Design

Computational chemistry is poised to play an increasingly integral role in guiding the design and synthesis of novel this compound derivatives. Density functional theory (DFT) calculations have already provided valuable insights into the mechanism of t-butyl-catalyzed deuterium (B1214612) exchange at the C1 position of estrone. researchgate.netresearchgate.net These studies have shown that the reversible addition and elimination of the tert-butyl group can activate otherwise unreactive positions on the steroid ring system. researchgate.netresearchgate.net

Future computational efforts will likely focus on:

Predicting Reaction Outcomes: Developing more accurate models to predict the regioselectivity and stereoselectivity of various synthetic transformations on the this compound framework. This will help to streamline the synthetic process by identifying the most promising reaction pathways before they are attempted in the laboratory.

Designing Novel Analogs: Utilizing computational docking and molecular dynamics simulations to design new this compound derivatives with specific biological targets in mind. By modeling the interactions between potential analogs and their target proteins, researchers can prioritize the synthesis of compounds with the highest predicted affinity and efficacy.

Elucidating Reaction Mechanisms: Further refining computational methods to provide a deeper understanding of the mechanisms underlying the synthetic and biological activity of these compounds. For instance, more detailed calculations could shed light on the transition states of key reactions, aiding in the development of more efficient catalysts. researchgate.net

Expanding the Utility of this compound in the Synthesis of Labeled Biomolecules

The unique ability of the tert-butyl group to facilitate deuterium exchange at specific, unactivated positions on the estrone ring system has opened up exciting possibilities for the synthesis of isotopically labeled biomolecules. researchgate.netresearchgate.net This t-butyl-catalyzed exchange mechanism provides a novel and efficient route to introduce deuterium labels, which are invaluable tools for a wide range of biochemical and metabolic studies. researchgate.net

Future research in this area will aim to:

Broaden the Scope of Labeling: Extend the t-butyl-catalyzed labeling methodology to other isotopic labels, such as tritium, carbon-13, and nitrogen-15. This will provide a more comprehensive toolkit for researchers studying steroid metabolism and receptor interactions.

Develop More Efficient Labeling Protocols: Optimize the reaction conditions for the t-butyl-catalyzed exchange to achieve higher levels of isotopic incorporation with greater regioselectivity. researchgate.net This will involve a deeper investigation of the reaction mechanism and the development of new catalysts. researchgate.net

Synthesize Labeled Metabolites: Utilize this compound as a starting material for the synthesis of a variety of labeled estrogen metabolites, including catechols and other downstream products. researchgate.net These labeled compounds will be instrumental in tracing the metabolic fate of estrogens in biological systems and understanding their role in health and disease. researchgate.net

Strategic Design of Next-Generation Steroid Modulators and Probes for Biological Research

The functionalized estrone derivatives made accessible through the use of this compound are promising candidates for the development of next-generation steroid modulators and biological probes. uwaterloo.ca By introducing specific functional groups at the C-4 position, researchers can fine-tune the biological activity of these compounds, potentially leading to the discovery of new therapeutic agents. researchgate.net

For example, the synthesis of 4-formylestrone (B1142821), a known inhibitor of steroid sulfatase, has been dramatically improved using the this compound methodology. researchgate.netuwaterloo.ca Steroid sulfatase is a key enzyme in the production of active estrogens and is a target for the treatment of estrogen-dependent diseases. uwaterloo.ca The ability to readily synthesize a variety of 4-substituted estrone analogs will facilitate the development of more potent and selective steroid sulfatase inhibitors. uwaterloo.ca

Furthermore, these novel estrone derivatives can be designed as molecular probes to investigate the structure and function of steroid receptors and enzymes. By incorporating fluorescent tags, photoaffinity labels, or other reporter groups, researchers can create powerful tools to study the intricate mechanisms of steroid hormone action. The development of such probes will be crucial for advancing our understanding of steroid signaling pathways and their role in human health.

常见问题

Q. How can the synthesis of 2-tert-Butylestrone be optimized to achieve high yield and purity?

Methodological Answer: Optimization involves systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and purification techniques (e.g., column chromatography, recrystallization). Use a fractional factorial design to identify critical variables. Tabulate yield, purity (HPLC), and spectral data (NMR, IR) for each condition. Ensure reproducibility by documenting exact molar ratios, reaction times, and workup procedures. For novel intermediates, provide full characterization data in the main text or supplementary materials .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer: Prioritize - and -NMR for structural elucidation, comparing chemical shifts with estrone derivatives. High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR identifies functional groups (e.g., carbonyl stretches). For purity, use HPLC with a C18 column and UV detection at 280 nm. Cross-reference spectral data with published estrone analogs and include raw spectra in supplementary materials .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s estrogenic activity?

Methodological Answer: Use ERα/β reporter gene assays (e.g., luciferase-based) in MCF-7 or Ishikawa cells. Include positive controls (17β-estradiol) and negative controls (vehicle-only). Test multiple concentrations (10 to 10 M) to generate dose-response curves. Validate results with competitive binding assays using tritiated estradiol. Document cell line authentication and passage numbers to ensure reproducibility .

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

Methodological Answer: Provide step-by-step protocols with exact quantities, solvent grades, and equipment specifications (e.g., NMR magnet strength). Share spectral data (e.g., NMR peak assignments) and chromatograms (HPLC retention times) in open-access repositories. Use a centralized reference sample to calibrate instrumentation. Adhere to the Beilstein Journal’s guidelines for experimental reporting, including hazard notes for reactive intermediates .

Advanced Research Questions

Q. How can contradictory findings on this compound’s biological activity across studies be resolved?

Methodological Answer: Conduct a meta-analysis comparing variables such as cell lines, assay conditions (e.g., serum-free vs. serum-containing media), and compound purity. Design a harmonized protocol for cross-laboratory validation. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding factors. For in vivo discrepancies, evaluate species-specific metabolism or dosing regimens .

Q. What computational strategies predict the receptor-binding dynamics of this compound derivatives?

Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using ERα/β crystal structures (PDB IDs: 1A52, 3OLS). Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Compare binding free energies (MM-PBSA) with experimental IC values. Include force field parameters and trajectory analysis in supplementary materials .

Q. How can metabolic pathways of this compound in mammalian models be elucidated?

Methodological Answer: Use -labeled this compound for tracer studies in hepatocytes or microsomes. Analyze metabolites via LC-MS/MS with targeted MRM transitions. Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) using software like MetabolitePilot. Correlate findings with in silico predictions (e.g., BioTransformer) and report retention times/fragmentation patterns .

Q. What experimental designs address discrepancies in pharmacokinetic profiles of this compound?

Methodological Answer: Compare bioavailability studies using different administration routes (oral vs. intravenous) in rodent models. Quantify plasma concentrations via LC-MS with deuterated internal standards. Adjust for variables like fed/fasted states or co-administered inhibitors (e.g., CYP3A4). Use compartmental modeling (Phoenix WinNonlin) to derive pharmacokinetic parameters .

Q. How can crystallographic data for this compound derivatives be obtained and interpreted?

Methodological Answer: Grow single crystals via slow evaporation in apolar solvents (e.g., hexane/ethyl acetate). Collect X-ray diffraction data (Cu-Kα radiation) and solve structures using SHELXT. Refine with Olex2 and validate with R and R values. Compare bond lengths/angles with estrone to assess steric effects of the tert-butyl group .

Q. What strategies validate the environmental stability of this compound under varying conditions?

Methodological Answer: Expose the compound to UV light, humidity, and oxidative buffers (HO). Monitor degradation via HPLC-UV at timed intervals. Identify breakdown products using HRMS and NMR. Use Arrhenius plots to predict shelf life. Adhere to OECD guidelines for forced degradation studies and report conditions in detail .

Key Methodological Considerations

- Data Presentation : Include comparative tables (e.g., reaction yields vs. conditions) and spectral overlays in supplementary materials .

- Contradiction Analysis : Apply dialectical frameworks to prioritize principal contradictions (e.g., assay variability vs. compound instability) .

- Ethical Reporting : Disclose sex-specific effects in pharmacological studies per SAGER guidelines, even if findings are inconclusive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。